2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanamide
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Overview
Description
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Scientific Research Applications
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly for its potential as an antidepressant and antipsychotic agent.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanamide involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist or agonist at specific receptor sites, modulating the release and uptake of neurotransmitters. This modulation affects various neural pathways, leading to its therapeutic effects .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c1-14(2,13(17)20)19-7-5-18(6-8-19)10-3-4-11(15)12(16)9-10/h3-4,9H,5-8H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJBFLPNACWIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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